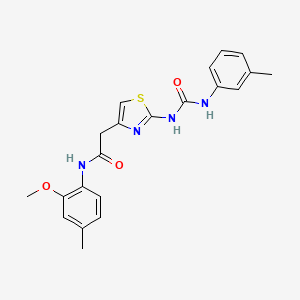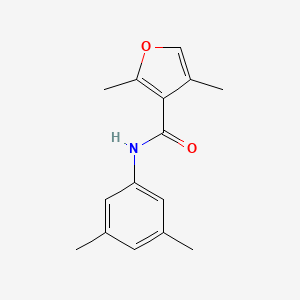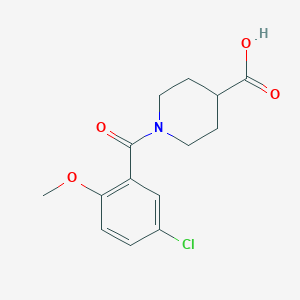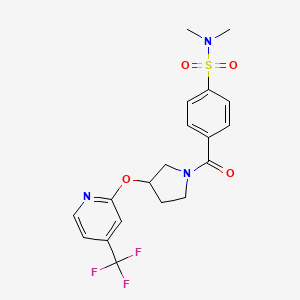
N-(2-methoxy-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, also known as MTU-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of cancer research.
Scientific Research Applications
Antimicrobial Activity
Research demonstrates the potential of related compounds for broad antimicrobial applications. For instance, a series of 7 alpha-methoxy-7-[(R)-2-[3-[5-pyrimidinyl]ureido]-2-(4-hydroxyphenyl)acetamido]-3-cephem-4-carboxylates exhibited a wide range of antimicrobial activities, including effectiveness against Gram-positive and Gram-negative organisms, Pseudomonas, lactamase producers, and anaerobes, as confirmed by in vivo experiments in mice (Maier et al., 1986).
Environmental Health Perspectives
Compounds similar to N-(2-methoxy-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide have been studied for their metabolism in human and rat liver microsomes, with findings suggesting a complex metabolic activation pathway that could lead to DNA-reactive products (Coleman et al., 2000).
Development of New Therapeutic Agents
The exploration of novel non-peptide cholecystokinin-B (CCKB) receptor antagonists revealed ureido-acetamides as a new potent and selective class, showing high affinity for guinea-pig, rat, and mouse CCKB receptors, and demonstrating significant antagonistic properties in functional assays of brain CCKB receptor-mediated responses (Bertrand et al., 1994).
Synthesis and Biological Activity Studies
Thiazole and thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, with certain compounds exhibiting significant efficacy. This research suggests the potential therapeutic applications of these compounds in treating inflammatory conditions and oxidative stress (Koppireddi et al., 2013).
properties
IUPAC Name |
N-(2-methoxy-4-methylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-5-4-6-15(9-13)22-20(27)25-21-23-16(12-29-21)11-19(26)24-17-8-7-14(2)10-18(17)28-3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTHLNMEWTVKBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2358925.png)
![2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2358927.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358929.png)
![3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2358930.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2358931.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2358937.png)

![6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2358940.png)

![[5-(4-hydroxy-3-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2358945.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358947.png)